molecular formula C22H18ClF3N4O4 B2959945 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-24-9

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2959945
CAS RN: 338399-24-9
M. Wt: 494.86
InChI Key: GDOMQHROXWFHJJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, a nitrile group, and a dioxo group. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the stability and lipophilicity of compounds .

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

Researchers have synthesized new trifluoromethylated 4,5-dihydroorotic acid analogues using Michael-like 1,4-conjugate hydrocyanation. These analogues showcase the versatility of trifluoromethylated compounds in creating biologically relevant molecules, highlighting potential applications in drug discovery and development (Sukach et al., 2015).

Novel Pyrimidine Derivatives

The development of new pyridothienopyrimidines and pyridothienotriazines has been reported, demonstrating the compound's utility in generating diverse heterocyclic architectures. This research contributes to the expansion of the chemical space in medicinal chemistry and the discovery of new therapeutic agents (Abdel-rahman et al., 2002).

Antimicrobial Activity Studies

Some derivatives of the compound have been evaluated for their antimicrobial activities, indicating the compound's relevance in the search for new antimicrobial agents. This area of research is critical for addressing the ongoing challenge of antibiotic resistance (Abdelghani et al., 2017).

Electrochemical CO2 Reduction

Rhenium tricarbonyl complexes containing derivatives of the compound have been investigated for their ability to catalyze the electrochemical reduction of CO2. This research has implications for developing sustainable methods to convert CO2 into useful products, contributing to efforts to mitigate climate change (Nganga et al., 2017).

Synthesis and Structural Studies

The interaction of derivatives with iodine has been explored, leading to the synthesis and structural characterization of novel complexes. Such studies are fundamental for understanding the chemical behavior of fluorinated pyridines and their potential applications in materials science (Chernov'yants et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The study of trifluoromethyl-containing compounds is an active area of research due to their interesting chemical properties and potential applications in pharmaceuticals and agrochemicals . Further studies could focus on the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N4O4/c1-33-18-4-3-13(7-19(18)34-2)5-6-29-11-14(9-27)20(31)30(21(29)32)12-17-16(23)8-15(10-28-17)22(24,25)26/h3-4,7-8,10-11H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOMQHROXWFHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=C(C(=O)N(C2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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